
1-(3-Amino-5-bromopyridin-2-YL)ethanone
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Overview
Description
1-(3-Amino-5-bromopyridin-2-YL)ethanone is a useful research compound. Its molecular formula is C7H8BrClN2O and its molecular weight is 251.51 g/mol. The purity is usually 95%.
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Biological Activity
1-(3-Amino-5-bromopyridin-2-YL)ethanone is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and an amino group, which are significant for its interaction with biological targets. This article synthesizes available research findings on the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C7H7BrN2O
- Molecular Weight : 215.05 g/mol
- CAS Number : 1357259-50-7
The structure of this compound includes a ketone functional group attached to an ethyl chain, enhancing its reactivity and biological interactions. The presence of the amino group is known to facilitate hydrogen bonding, which can enhance binding affinity to various biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromo-3-pyridinecarboxaldehyde with ethylamine in the presence of suitable catalysts. A common method includes:
- Reagents : Trifluoroacetic acid and dichloromethane.
- Yield : Approximately 99.67% under optimized conditions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of pyridine compounds, including this compound, possess antimicrobial properties against various pathogens. For instance, antimicrobial assays revealed significant activity against Staphylococcus aureus and Escherichia coli .
Pathogen | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Anticancer Properties
The compound has been evaluated for its anticancer potential as well. Research indicates that similar aminopyridine derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation . The inhibition of these kinases suggests that this compound could serve as a scaffold for developing novel anticancer agents.
Case Studies
- Study on Anticancer Activity : A study investigating the effects of various pyridine derivatives on cancer cell lines demonstrated that compounds with structural similarities to this compound exhibited significant cytotoxicity against breast cancer cells (MCF7) at concentrations as low as 10 µM .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of pyridine derivatives found that compounds like this compound showed effective inhibition against multidrug-resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development .
Scientific Research Applications
Synthesis Overview
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | 5-bromo-3-aminopyridine + ethanone | Trifluoroacetic acid in dichloromethane | 99.67% |
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of aminopyridine derivatives, including 1-(3-Amino-5-bromopyridin-2-YL)ethanone. These compounds have shown significant activity against various bacterial strains and yeasts. For instance, derivatives were evaluated for their effectiveness against Cryptococcus neoformans, exhibiting minimum inhibitory concentrations (MICs) as low as 3.9 μg/ml .
Kinase Inhibition
Another promising application lies in the development of kinase inhibitors. Research has focused on designing potent inhibitors based on the aminopyridine scaffold, which includes this compound. These inhibitors target mitotic kinases like Nek2, showing IC50 values in the low micromolar range (e.g., 0.79 μM for specific hybrids) and demonstrating selectivity over other kinases .
Study on Antimicrobial Properties
A comprehensive study was conducted where various aminopyridine derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds with bromine substitutions exhibited enhanced activity against fungal strains compared to their non-brominated counterparts.
Kinase Inhibitor Development
In another study, researchers synthesized a series of hybrid compounds incorporating this compound to evaluate their inhibitory effects on Nek2 kinase. The findings suggested that structural modifications could lead to improved potency and selectivity, making these compounds potential candidates for further drug development.
Properties
CAS No. |
1357259-50-7 |
---|---|
Molecular Formula |
C7H8BrClN2O |
Molecular Weight |
251.51 g/mol |
IUPAC Name |
1-(3-amino-5-bromopyridin-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C7H7BrN2O.ClH/c1-4(11)7-6(9)2-5(8)3-10-7;/h2-3H,9H2,1H3;1H |
InChI Key |
CVWDODZWPJXSGE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=C(C=N1)Br)N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)Br)N.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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